molecular formula C16H14N2O3S B2767037 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 896303-39-2

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2767037
CAS No.: 896303-39-2
M. Wt: 314.36
InChI Key: WBAXJVNPWUPGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 896304-53-3) is a high-purity chemical compound supplied for research and development purposes. This benzodioxine-carboxamide derivative has a molecular formula of C16H14N2O3S and a molecular weight of 314.36 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxine ring system linked to a substituted thiophene moiety via a carboxamide bridge, presenting a unique scaffold for scientific investigation . This compound is offered with a purity of 90% or greater and is available in various quantities to support different research scales, from initial studies to larger applications . It is intended for non-human research use only and is not approved for diagnostic, therapeutic, or veterinary applications. Researchers are directed to consult the product's Safety Data Sheet (SDS) and handle the material with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-10(2)22-16(12(9)8-17)18-15(19)11-3-4-13-14(7-11)21-6-5-20-13/h3-4,7H,5-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXJVNPWUPGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienyl intermediate, which is then subjected to various functional group transformations to introduce the cyano and carboxamide groups. The final step involves the cyclization to form the benzodioxine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant anticancer properties. Interaction studies using molecular docking simulations have shown that this compound can bind effectively to various cancer-related enzymes and receptors .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities against several pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or inhibition of metabolic pathways .
  • Anti-inflammatory Effects : In silico studies have suggested potential anti-inflammatory properties, with docking studies indicating that this compound may act as an inhibitor of key inflammatory enzymes such as lipoxygenase .

Material Science Applications

The unique structural characteristics of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide also render it suitable for applications in material science. Its ability to form stable polymers and composites can be exploited in creating advanced materials with specific mechanical and thermal properties.

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involved in vitro assays on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents . Further investigations are needed to elucidate the exact mechanisms of action.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects at concentrations lower than those required for traditional antibiotics . This opens avenues for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Structural Differences: The benzothiophene ring is partially saturated (4,5,6,7-tetrahydro) with a 6-methyl group, contrasting with the fully aromatic, 4,5-dimethyl-substituted thiophene in the target compound. The cyano group is retained but positioned on a saturated ring system.
  • Implications :
    • Saturation may reduce metabolic instability but alter binding affinity to biological targets.
    • The methyl group’s position could influence steric interactions in enzyme binding pockets .

Pyridine-Based Insecticidal Compounds (e.g., Compounds 2 and 3 from )

  • Structural Differences: Replace benzodioxine with pyridine/thieno[2,3-b]pyridine cores. Styryl and chlorophenyl substituents are present instead of dimethylthiophene.
  • Bioactivity: Demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (a neonicotinoid insecticide). Highlights the role of pyridine derivatives in agrochemicals, whereas benzodioxine-carboxamides may prioritize different biological pathways .

Sulfonamide Derivatives with 1,4-Benzodioxin Rings (e.g., Compounds 3, 5a-e from )

  • Structural Differences :
    • Sulfonamide (-SO₂NH-) linkage vs. carboxamide (-CONH-) in the target compound.
    • Substituents include alkyl/aralkyl groups (e.g., 3-phenylpropyl, 4-chlorobenzyl).
  • Bioactivity: Moderate lipoxygenase inhibition (e.g., 5c, 5e with IC₅₀ values comparable to baicalein). No antibacterial activity against S. aureus or P. aeruginosa. Carboxamides may offer distinct electronic profiles for targeting enzymes like α-glucosidase (see ) .

Immunomodulatory Benzodioxin Scaffolds ()

  • Structural Differences: Scaffold: [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol vs. carboxamide-linked thiophene.
  • Bioactivity :
    • High potency as PD-1/PD-L1 inhibitors predicted by machine learning models (e.g., SoftMax score 0.8285 for compound 4b ).
    • Suggests benzodioxine’s versatility in drug discovery, though substituent choice dictates target specificity .

Anti-Diabetic Benzodioxine Sulfonamides ()

  • Structural Differences :
    • Sulfonamide-arylacetamide hybrids vs. thiophene-carboxamide.
  • Bioactivity :
    • Weak to moderate α-glucosidase inhibition (IC₅₀: 81–86 μM for 7i , 7k vs. 37 μM for acarbose).
    • Carboxamide derivatives may require optimized substituents for enhanced enzyme interaction .

Tabulated Comparison of Key Compounds

Compound Class/Structure Core Structure Key Substituents Bioactivity Highlight Reference
Target Compound Benzodioxine-carboxamide 3-cyano-4,5-dimethylthiophen-2-yl N/A (structural analog data used)
Tetrahydro-benzothiophene Analog Benzodioxine-carboxamide 3-cyano-6-methyl-4,5,6,7-tetrahydro ring N/A (structural analysis)
Pyridine/Thienopyridine Insecticides Pyridine/thieno[2,3-b]pyridine Styryl, chlorophenyl Insecticidal (superior to acetamiprid)
Benzodioxine Sulfonamides Benzodioxine-sulfonamide Alkyl/aralkyl (e.g., 3-phenylpropyl) Lipoxygenase inhibition
Immunomodulatory Scaffold Benzodioxine-methanol 2-methylphenyl PD-1/PD-L1 inhibition (predicted)
Anti-Diabetic Sulfonamides Benzodioxine-sulfonamide Phenylacetamide derivatives α-Glucosidase inhibition (moderate)

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Compound Overview

The compound is characterized by the presence of a benzodioxine moiety , a thiophene ring with a cyano group, and an amide functional group. Its molecular formula is C16H14N2O3SC_{16}H_{14}N_{2}O_{3}S with a molecular weight of approximately 314.4 g/mol . The structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves several steps:

  • Formation of the Benzodioxine Structure : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyano Group : The cyano group can be incorporated via nucleophilic substitution reactions.
  • Amidation Reaction : The final step usually involves the reaction of the intermediate with an amine to form the carboxamide .

Biological Activities

Research indicates that compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit various biological activities:

1. Anticancer Activity

Studies have shown that benzodioxane derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural features have demonstrated cytotoxic effects against transformed B- and T-cells . The presence of electron-rich heterocycles in the structure enhances their potency as T-cell-selective agents.

2. Antimicrobial Properties

The thiophene ring and cyano group are known to contribute to antimicrobial activity. Research suggests that modifications to these groups can enhance the compound's efficacy against various pathogens.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Detailed studies are needed to elucidate its mechanism of action fully.

Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Identified cytotoxic effects on T-cells through apoptosis without affecting mitochondrial ATPase.
Explored the electronic properties of thiophene derivatives and their potential in drug design.
Provided insights into the structure-activity relationship (SAR) for benzodioxane derivatives and their biological implications.

Case Studies

Recent case studies highlight the compound's potential:

  • Case Study A : A study on a related benzodiazepine compound showed significant lymphotoxic effects in vitro, suggesting that similar modifications could lead to enhanced selectivity for malignant cells.
  • Case Study B : A comparative analysis of thiophene derivatives demonstrated that those containing cyano groups exhibited improved antimicrobial activity against Gram-positive bacteria.

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Solvent Selection : Reflux under inert atmospheres (e.g., nitrogen) improves stability of reactive intermediates. Polar aprotic solvents like DMF or 1,4-dioxane enhance solubility and reaction efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating, particularly for condensation or cyclization steps .
  • Intermediate Characterization : Use NMR (1H/13C) and LC-MS to confirm structural integrity at each step. For example, tracking the cyano group (δ ~110-120 ppm in 13C NMR) ensures no unintended hydrolysis .

Basic: How can researchers validate the purity and structural identity of this compound post-synthesis?

Answer:
Combine orthogonal analytical methods:

  • NMR Spectroscopy : Assign peaks for the benzodioxine ring (δ 4.2–4.5 ppm for –OCH2O– protons) and thiophene substituents (δ 2.1–2.4 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. For example, a molecular weight of ~350 g/mol requires exact mass matching .
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns and UV detection at λmax ~260–280 nm (aromatic absorption) .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Answer:
Resolve discrepancies through:

  • Dose-Response Profiling : Test compound activity across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions .
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive/negative controls (e.g., known agonists/inhibitors) to minimize variability .
  • Metabolic Stability Checks : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Advanced: What computational strategies are effective for predicting the compound’s binding affinity to neurological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase (AChE). Focus on hydrogen bonding with the cyano group and π-π stacking with the benzodioxine ring .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2 Å) and identify key residues (e.g., Trp286 in AChE) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for structural analogs to prioritize derivatives with improved affinity .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Fragment-Based Modifications : Synthesize analogs with variations in the thiophene (e.g., halogenation) or benzodioxine (e.g., methoxy substitution) moieties .
  • Pharmacophore Mapping : Use Discovery Studio to identify critical features (e.g., hydrogen bond acceptors from the cyano group) driving activity .
  • In Vitro/In Vivo Correlation : Compare enzyme inhibition (IC50) with pharmacokinetic parameters (e.g., Cmax, AUC) in rodent models .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the carboxamide group .
  • Solubility Considerations : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to prevent precipitation .

Advanced: How can AI-driven tools enhance experimental design for derivatives of this compound?

Answer:

  • Generative Chemistry Models : Use platforms like ChemBERTa to propose novel derivatives with optimized properties (e.g., logP <3) .
  • Reaction Prediction : IBM RXN for Chemistry predicts feasible synthetic routes for target analogs, reducing trial-and-error .
  • Process Automation : Integrate robotic platforms (e.g., Opentrons) with AI for high-throughput screening of reaction conditions .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for organic waste .

Advanced: How can researchers address low solubility issues during in vitro assays?

Answer:

  • Co-Solvent Systems : Use 0.1% Tween-80 or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Nanoformulation : Prepare liposomal or PEGylated nanoparticles to improve bioavailability .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8) to identify optimal conditions for biological testing .

Advanced: What analytical techniques are suitable for detecting degradation products under stress conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions, then analyze via:
    • UPLC-QTOF : Identify degradation products with exact mass matching (e.g., hydrolysis of the carboxamide to carboxylic acid) .
    • FT-IR Spectroscopy : Detect functional group changes (e.g., loss of cyano peak at ~2200 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.